Hex-5-ene-1-sulfonyl chloride
Description
Significance of Alkenyl Sulfonyl Chlorides as Key Synthetic Intermediates
Alkenyl sulfonyl chlorides, such as Hex-5-ene-1-sulfonyl chloride, are important intermediates in organic synthesis due to the dual reactivity imparted by the alkene and the sulfonyl chloride functionalities. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles including amines, alcohols, and organometallic reagents to form sulfonamides, sulfonate esters, and sulfones, respectively. These functional groups are prevalent in a wide array of biologically active compounds and materials. magtech.com.cnsigmaaldrich.com
The presence of the alkenyl group provides a site for a multitude of reactions, including addition reactions, oxidations, and transition metal-catalyzed cross-coupling reactions. magtech.com.cn Crucially, the alkene can participate in intramolecular reactions with the sulfonyl group or its derivatives, providing a powerful strategy for the construction of cyclic compounds. This dual functionality allows for the rapid assembly of molecular complexity from a single, relatively simple starting material.
Historical Development and Evolution of Sulfonyl Chloride Chemistry Relevant to Olefinic Systems
The chemistry of sulfonyl chlorides dates back to the 19th century, with the development of methods for their synthesis, most notably the chlorosulfonation of aromatic and aliphatic compounds. wikipedia.org Initially, research focused on the reactions of simple alkyl and aryl sulfonyl chlorides. The exploration of sulfonyl chlorides containing olefinic moieties is a more recent development, driven by the desire to create more sophisticated molecular architectures.
A significant advancement in this area was the application of radical reactions to organic synthesis. The ability to generate sulfonyl radicals from sulfonyl chlorides opened up new avenues for the formation of carbon-sulfur and carbon-carbon bonds. rsc.org For olefinic sulfonyl chlorides like this compound, this led to the development of radical cyclization reactions, where the sulfonyl radical adds to the internal double bond to form cyclic sulfonated products. harvard.eduacs.org These reactions have proven to be a robust method for synthesizing five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.
Furthermore, the evolution of transition metal catalysis has provided new ways to utilize the alkene functionality in alkenyl sulfonyl chlorides. rsc.org Palladium- and copper-catalyzed reactions, for example, have enabled the coupling of the alkenyl group with various partners, further expanding the synthetic utility of these compounds.
Fundamental Structural Features and Reactivity Principles Governing this compound
The reactivity of this compound is a direct consequence of its molecular structure. The molecule consists of a six-carbon chain with a double bond between carbons 5 and 6, and a sulfonyl chloride group attached to carbon 1.
| Property | Value |
| Molecular Formula | C6H11ClO2S |
| Molecular Weight | 182.67 g/mol |
| CAS Number | 133216-86-1 |
| Predicted Boiling Point | 245.6 ± 19.0 °C |
| Predicted Density | 1.177 ± 0.06 g/cm³ |
Table 1: Physical and Chemical Properties of this compound. Data sourced from predicted values. uni.lu
The sulfonyl chloride group (-SO2Cl) is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and the hexenyl carbon chain. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic. This renders the sulfonyl chloride susceptible to attack by a wide range of nucleophiles.
The terminal double bond (C=C) behaves as a typical alkene. It can undergo electrophilic addition, radical addition, and participate in pericyclic reactions. The spatial proximity of the double bond to the sulfonyl chloride group allows for the possibility of intramolecular reactions. For instance, under radical conditions, a sulfonyl radical generated at the sulfur center can add to the terminal double bond, leading to the formation of a five- or six-membered ring. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 6-endo-trig cyclization to form a six-membered ring being a favored pathway for hexenyl radicals. harvard.edu
The interplay between the two functional groups is a key aspect of the chemistry of this compound. The sulfonyl group can influence the reactivity of the alkene, and conversely, the alkene can direct the outcome of reactions at the sulfonyl chloride center, particularly in intramolecular scenarios. This synergistic reactivity is what makes this compound a valuable and versatile tool in the synthesis of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-5-ene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLYZYMBSJZROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133216-86-1 | |
| Record name | hex-5-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Hex 5 Ene 1 Sulfonyl Chloride
Established Synthetic Routes to Hex-5-ene-1-sulfonyl Chloride
The primary and most well-documented method for preparing this compound involves a two-step sequence. This process begins with the conversion of a suitable alkenyl halide, specifically 1-bromo-6-hexene, into its corresponding sulfonate salt. This intermediate is then subjected to chlorination to afford the final product, this compound.
The initial stage of the synthesis focuses on the nucleophilic substitution of the halide in an alkenyl halide with a sulfite (B76179) salt, a reaction known as the Strecker sulfite alkylation. This reaction effectively converts the carbon-halogen bond into a carbon-sulfur bond, forming the sodium salt of the sulfonic acid.
The direct sulfonation of 1-bromo-6-hexene is achieved by reacting it with a solution of sodium sulfite. orgsyn.org In a typical procedure analogous to the synthesis of sodium 2-bromoethanesulfonate (B1233127) from ethylene (B1197577) dibromide, 1-bromo-6-hexene is treated with an aqueous or aqueous-alcoholic solution of sodium sulfite. orgsyn.org The reaction mixture is heated to promote the nucleophilic displacement of the bromide ion by the sulfite ion, leading to the formation of sodium hex-5-ene-1-sulfonate. The presence of the terminal alkene in 1-bromo-6-hexene necessitates careful control of reaction conditions to prevent potential side reactions involving the double bond.
The optimization of reaction conditions is crucial for maximizing the yield and purity of sodium hex-5-ene-1-sulfonate. Key parameters that are typically adjusted include the reaction temperature, solvent system, and the stoichiometry of the reactants. Based on analogous preparations, a mixed solvent system of alcohol and water is often employed to ensure the solubility of both the organic halide and the inorganic sulfite salt. orgsyn.org An excess of the alkyl halide relative to the sodium sulfite is sometimes used to suppress the formation of dialkylated byproducts. orgsyn.org
Table 1: Illustrative Reaction Conditions for the Synthesis of Sodium Alkanesulfonates The following data is based on analogous preparations of sodium alkanesulfonates and serves as a general guideline.
| Parameter | Condition | Rationale |
| Reactants | 1-bromo-6-hexene, Sodium Sulfite | Primary starting materials for the Strecker sulfite alkylation. |
| Solvent | Ethanol/Water mixture | Enhances solubility of both organic and inorganic reactants. orgsyn.org |
| Temperature | Reflux | Provides the necessary activation energy for the substitution reaction. |
| Reaction Time | 2-4 hours | Generally sufficient for the completion of the reaction. orgsyn.org |
| Stoichiometry | Excess 1-bromo-6-hexene | Can minimize the formation of the disulfonic acid byproduct. orgsyn.org |
The second critical step in the synthesis is the conversion of the stable sodium hex-5-ene-1-sulfonate salt into the more reactive this compound. This transformation is typically achieved using a strong chlorinating agent.
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of sodium sulfonates. indianchemicalsociety.com In a reaction analogous to the synthesis of benzenesulfonyl chloride from sodium benzenesulfonate, the sodium hex-5-ene-1-sulfonate is treated with phosphorus oxychloride. wikipedia.org The reaction proceeds via the displacement of the sulfonate group with a chloride ion from POCl₃, forming the desired sulfonyl chloride along with phosphate (B84403) byproducts. The use of POCl₃ is favored due to its efficacy and the relative ease of separation of the product from the reaction mixture. In some instances, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed as a more potent chlorinating system. indianchemicalsociety.comresearchgate.net
The optimization of the chlorination step involves careful control of the reaction temperature and duration to ensure complete conversion while minimizing potential degradation of the product. For the chlorination of sodium sulfonates with phosphorus oxychloride, the reaction is often carried out at elevated temperatures. wikipedia.org The reaction progress can be monitored to determine the optimal duration, which is typically several hours.
Table 2: Illustrative Conditions for Chlorination of Sodium Sulfonates The following data is based on analogous preparations of sulfonyl chlorides and serves as a general guideline.
| Parameter | Condition | Rationale |
| Reactants | Sodium hex-5-ene-1-sulfonate, Phosphorus Oxychloride (POCl₃) | Reactant and chlorinating agent. wikipedia.org |
| Temperature | 70-180 °C | Elevated temperatures are typically required for the reaction to proceed. wikipedia.orgresearchgate.net |
| Reaction Time | 6-15 hours | Ensures complete conversion of the sulfonate salt. wikipedia.orgresearchgate.net |
| Work-up | Poured onto ice-water | Quenches the reaction and precipitates the sulfonyl chloride. wikipedia.org |
Green Chemistry Approaches and Microwave-Assisted Protocols in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl chlorides to mitigate the use of hazardous reagents and improve energy efficiency. Traditional methods often involve harsh chlorinating agents, but modern approaches offer safer and more environmentally benign alternatives.
One green approach involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.org This method is advantageous as it starts from readily available alkyl halides or mesylates and thiourea, proceeding under mild conditions to produce a variety of sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net A key benefit of this process is the ability to recycle the succinimide (B58015) byproduct back into NCS, enhancing the sustainability of the synthesis. organic-chemistry.org Another eco-friendly method utilizes oxone and potassium chloride (KCl) in water for the oxyhalogenation of thiols and disulfides, avoiding hazardous organic solvents. rsc.org Furthermore, a metal-free synthesis has been developed that uses ammonium (B1175870) nitrate (B79036) and an aqueous solution of hydrochloric acid (HCl) with oxygen as the terminal oxidant, reducing solvent usage and simplifying purification. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov The application of microwave irradiation has been shown to significantly enhance the conversion of various bromides to their corresponding sodium sulfonates, which are direct precursors to sulfonyl chlorides. nih.govnih.gov This technique has been demonstrated to improve yields for various sulfonyl chlorides from 19–23% with conventional methods to 60–65% with microwave assistance. nih.gov The rapid and efficient energy transfer in microwave synthesis often results in higher product purity and improved yields due to the complete conversion of starting materials. youtube.com Microwave-assisted protocols can be conducted using water as a green solvent, in high-boiling organic solvents, or even in the absence of a solvent, further contributing to the green credentials of the synthesis. youtube.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenylalkyl Sulfonyl Chlorides
| Compound | Conventional Heating Yield | Microwave-Assisted Yield | Reaction Time (Conventional) | Reaction Time (Microwave) |
|---|---|---|---|---|
| Phenylalkyl sulfonyl chlorides (5c-5h) | 19–23% | 60–65% | Not specified | Not specified |
| Benzyloxy substituted phenylheptyl sulfonyl chlorides (5i-5k) | 38–40% | 50–52% | 24 hours | 15 minutes |
Data sourced from a study on microwave-assisted synthesis of sodium sulfonates as precursors to sulfonyl chlorides. nih.gov
Precursor Synthesis and Alkenyl Chain Functionalization
The successful synthesis of this compound is dependent on the efficient preparation of its key precursors. The functionalization of the alkenyl chain is a critical aspect of these preparatory routes.
Preparation of 5-Hexen-1-ol (B1630360) and Related Alkenyl Alcohols
5-Hexen-1-ol is a primary precursor for this compound. A common and efficient method for its synthesis involves starting from 6-bromo-1-hexene (B1265582). guidechem.comgoogle.com In this procedure, 6-bromo-1-hexene is reacted with potassium acetate (B1210297) in acetonitrile, using a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. guidechem.comgoogle.com This reaction yields 5-hexenyl acetate, which is then hydrolyzed using a base like sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727) to produce 5-Hexen-1-ol. guidechem.com This method is noted for its simple conditions, short reaction time, and high yields, making it suitable for industrial-scale production. guidechem.comgoogle.com
Alternative synthetic routes to 5-hexen-1-ol include the reduction of methyl 5-hexenoate or 5-hexenoic acid, and the hydrogenation of 5-hexyne-1-ol. google.com Another documented preparation starts from 2-(chloromethyl)tetrahydropyran. chemicalbook.comguidechem.com
Table 2: Synthesis of 5-Hexen-1-ol from 6-Bromo-1-hexene
| Catalyst | Base for Hydrolysis | Yield | Purity |
|---|---|---|---|
| Tetrabutylammonium bromide | 15% Sodium hydroxide | 82.4% | 99.7% |
| Tetrabutylammonium chloride | 15% Potassium hydroxide | 78% | 99.8% |
Data sourced from a comparative study of synthetic methods. guidechem.com
Strategic Transformations of Hex-1-ene for Targeted Hexenyl Derivatives
Hex-1-ene serves as a versatile starting material for producing a variety of hexenyl derivatives through strategic functionalization. wikipedia.org A key transformation is the hydroboration-oxidation reaction, which converts 1-hexene (B165129) into 1-hexanol. wikipedia.orgchegg.com This two-step process is highly regioselective, following an anti-Markovnikov addition pattern, which means the hydroxyl group attaches to the terminal carbon. wikipedia.orgmasterorganicchemistry.com The reaction is also stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn addition). wikipedia.orgmasterorganicchemistry.com
Another significant application of 1-hexene is in hydroformylation (oxo synthesis) to produce heptanal. wikipedia.orgresearchgate.net This aldehyde can then be converted to other functionalized derivatives. Furthermore, ethylene can be trimerized to produce 1-hexene using chromium-based catalysts, providing an on-purpose route to this important alpha-olefin. wikipedia.orgsinopec.com The reactivity of the double bond in 1-hexene allows for a range of other addition and functionalization reactions, making it a cornerstone for the synthesis of various C6 compounds.
Transformative Chemical Reactivity of Hex 5 Ene 1 Sulfonyl Chloride
Sulfonylation Reactions Mediated by Hex-5-ene-1-sulfonyl Chloride
The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a variety of nucleophiles. This reactivity is central to the formation of sulfonamides and sulfonate esters.
Nucleophilic Substitutions Leading to Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base leads to the formation of the corresponding N-substituted sulfonamides. chemrxiv.orgucl.ac.uk This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. chemrxiv.orgucl.ac.uk The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride that is formed as a byproduct.
The synthesis of N-(Hex-5-en-1-yl)benzenesulfonamide, for example, is achieved by reacting hex-5-en-1-ylamine with benzenesulfonyl chloride under basic conditions. To ensure the reaction goes to completion and to minimize side reactions, a slight excess of the sulfonyl chloride is often used. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).
| Reactant 1 | Reactant 2 | Product | Base | Solvent |
| This compound | Primary/Secondary Amine | N-substituted Hex-5-ene-1-sulfonamide | Triethylamine/Pyridine | Dichloromethane |
| Benzenesulfonyl chloride | Hex-5-en-1-ylamine | N-(Hex-5-en-1-yl)benzenesulfonamide | Triethylamine | Dichloromethane/Dimethylformamide |
Formation of Sulfonate Esters and Related Sulfonyl Derivatives
In addition to amines, alcohols can also act as nucleophiles, reacting with this compound to form sulfonate esters. unifr.ch This reaction is typically carried out in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). unifr.ch The resulting sulfonate esters are themselves versatile intermediates in organic synthesis. researchgate.net
For instance, the reaction of this compound with 5-hexen-1-ol (B1630360) yields hex-5-en-1-yl hex-5-ene-1-sulfonate. unifr.ch This specific sulfonate ester, an α,ω-diene, can undergo further polymerization reactions. unifr.ch The synthesis involves dissolving the alcohol, DMAP, and triethylamine in a solvent like dichloromethane, cooling the mixture, and then adding the sulfonyl chloride dropwise. unifr.ch
Furthermore, the sulfonyl chloride can be converted into other sulfonyl derivatives. For example, reduction of sulfonyl chlorides with reagents like sodium sulfite (B76179) can yield the corresponding sodium sulfinate salts. nih.gov These sulfinates are valuable building blocks for creating a variety of organosulfur compounds. nih.gov Halogenation of these sulfinates can regenerate sulfonyl halides, including the more stable sulfonyl fluorides. acs.org
| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Solvent |
| This compound | 5-Hexen-1-ol | Hex-5-en-1-yl hex-5-ene-1-sulfonate | DMAP/Triethylamine | Dichloromethane |
| This compound | Sodium Sulfite | Sodium hex-5-ene-1-sulfinate | Sodium Bicarbonate | Water |
Reactions Involving the Terminal Alkene Moiety of this compound
The presence of a terminal alkene in the this compound molecule opens up another dimension of its reactivity, allowing for a range of addition and cyclization reactions.
Chemoselective Functionalization of the Olefinic Bond
The double bond of this compound and its derivatives can be selectively functionalized, leaving the sulfonyl group intact. This chemoselectivity allows for the introduction of various functional groups at the terminal position of the hexenyl chain.
One important reaction is hydrosulfonylation, where a sulfonyl radical adds across the double bond. This can be achieved using photocatalytic methods, which allow for the late-stage functionalization of sulfonamides under mild conditions. acs.org For example, N-sulfonylimines derived from sulfonamides can serve as precursors to sulfonyl radicals, which then react with alkenes. acs.org
Another functionalization is aziridination. The unsaturated sulfonamide, hex-5-ene-1-sulfonamide, can undergo intramolecular aziridination catalyzed by rhodium(II) acetate (B1210297) to yield 3-vinyl-1,2-thiazinane-1,1-dioxide. mdpi.com Additionally, iodo- and sulfonyl-containing tetrasubstituted alkenes can be synthesized through a three-component reaction of alkynes, iodine, and sodium sulfinates, demonstrating the versatility of the sulfonyl group in alkene functionalization. acs.org
| Reaction Type | Reactant(s) | Product | Catalyst/Reagents |
| Hydrosulfonylation | N-sulfonylimine (from sulfonamide), Alkene | Sulfone | Photocatalyst (e.g., 5CzBn) |
| Intramolecular Aziridination | Hex-5-ene-1-sulfonamide | 3-vinyl-1,2-thiazinane-1,1-dioxide | Rh₂(OAc)₄, PhI(OAc)₂ |
| Iodosulfonylation | Alkyne, Iodine, Sodium Sulfinate | Iodo- and sulfonyl-substituted alkene | None (Metal-free) |
Intramolecular Cyclization Reactions with the Sulfonyl Group
The dual functionality of this compound and its derivatives allows for intramolecular reactions between the alkene and the sulfonyl group (or its derivatives), leading to the formation of cyclic compounds. These cyclization reactions are powerful tools for the synthesis of heterocyclic systems.
Radical cyclizations are a prominent example. α-Sulfonyl-5-hexenyl radicals, which can be generated from suitable derivatives, undergo cyclization. researchgate.net Studies have shown that these radicals can cyclize to form both five-membered (5-exo) and six-membered (6-endo) rings, with the regioselectivity influenced by substituents. researchgate.net
Palladium-catalyzed oxidative cyclizations, often referred to as aza-Wacker cyclizations, have been demonstrated with related alkenyl sulfamate (B1201201) esters, leading to the formation of six-membered rings. nih.gov Furthermore, nickel-catalyzed cyclization/thiocarbonylation of alkene-tethered indoles with sulfonyl chlorides provides a pathway to thioester-substituted indolo[2,1-a]isoquinolines. researchgate.net
| Reaction Type | Reactant | Product | Key Features |
| Radical Cyclization | α-Sulfonyl-5-hexenyl radical | Cyclic sulfones | Forms 5-exo and/or 6-endo products |
| Aza-Wacker Cyclization | Alkenyl sulfamate ester | Alkenyl oxathiazinane | Palladium-catalyzed, forms 6-membered rings |
| Cyclization/Thiocarbonylation | Alkene-tethered indole, Sulfonyl chloride | Thioester-substituted indolo[2,1-a]isoquinoline | Nickel-catalyzed |
Mechanistic Elucidation of Hex 5 Ene 1 Sulfonyl Chloride Transformations
Detailed Reaction Mechanisms of Sulfonamide and Sulfonate Ester Formation
The formation of sulfonamides and sulfonate esters from hex-5-ene-1-sulfonyl chloride proceeds through well-established nucleophilic substitution pathways at the sulfur center. These reactions are fundamental to the synthetic utility of sulfonyl chlorides.
Similarly, the formation of sulfonate esters occurs when this compound reacts with an alcohol. pearson.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride ion and deprotonation of the oxygen by a base, yielding the stable sulfonate ester. youtube.comyoutube.com The stereochemistry at the carbon atom attached to the oxygen is retained during this process because the C-O bond of the alcohol is not broken. pearson.com
The general mechanisms are depicted below:
Sulfonamide Formation: Step 1: Nucleophilic attack of the amine on the sulfonyl chloride. Step 2: Elimination of the chloride ion. Step 3: Deprotonation to form the final sulfonamide product.
Sulfonate Ester Formation: Step 1: Nucleophilic attack of the alcohol on the sulfonyl chloride. Step 2: Elimination of the chloride ion. Step 3: Deprotonation to form the final sulfonate ester product.
Pathways for Sulfonyl Radical Generation from this compound
Beyond its role as an electrophile, this compound can serve as a precursor to the corresponding sulfonyl radical. This reactive intermediate opens up a different realm of chemical transformations, most notably radical cyclizations. The generation of this radical is typically achieved through single-electron transfer processes or light-induced activation.
Single-Electron Transfer (SET) Processes
Sulfonyl radicals can be generated from sulfonyl chlorides via single-electron transfer (SET) from a suitable donor. mdpi.com Photoredox catalysis is a powerful method to initiate such SET processes under mild conditions. acs.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*). This excited state is a more potent reductant and can donate a single electron to the sulfonyl chloride. The resulting sulfonyl chloride radical anion is unstable and rapidly fragments, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. mdpi.comacs.org
The general steps are as follows:
Photoexcitation: PC + hν → PC*
Single-Electron Transfer: PC* + R-SO₂Cl → PC⁺• + [R-SO₂Cl]⁻•
Fragmentation: [R-SO₂Cl]⁻• → R-SO₂• + Cl⁻
This method provides a controlled way to generate sulfonyl radicals, which can then participate in subsequent reactions. cam.ac.uk
Light-Induced Activation and Photoactive Intermediate Formation
Direct photolysis or the use of photosensitizers can also lead to the formation of sulfonyl radicals from sulfonyl chlorides. acs.org Upon absorption of light, the sulfonyl chloride molecule can be promoted to an excited state. In this excited state, the S-Cl bond can undergo homolytic cleavage, directly yielding a sulfonyl radical and a chlorine radical.
Alternatively, a photocatalyst can facilitate the process through energy transfer. acs.org The photoexcited catalyst can transfer its energy to the sulfonyl chloride molecule, promoting it to a reactive triplet state that then undergoes bond cleavage. The formation of photoactive intermediates, such as exciplexes between the excited photocatalyst and the sulfonyl chloride, can also precede the electron or energy transfer event, influencing the efficiency of radical generation. unito.it
Mechanistic Studies of Intramolecular Cyclization Reactions
Once generated, the hex-5-ene-1-sulfonyl radical can undergo intramolecular cyclization by adding to the internal double bond. This process leads to the formation of five- or six-membered cyclic sulfones, and the regiochemical outcome is a subject of significant mechanistic interest.
Regiochemical Control in Alpha-Sulfonyl-5-hexenyl Radical Cyclizations (5-exo vs. 6-endo)
The intramolecular cyclization of the α-sulfonyl-5-hexenyl radical can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring and a primary radical, or a 6-endo-trig cyclization to yield a six-membered ring and a secondary radical.
Studies have shown that the regioselectivity of this cyclization is highly dependent on the substitution pattern of the hexenyl chain. researchgate.netnih.govacs.org For the unsubstituted α-sulfonyl-5-hexenyl radical, there is a measurable amount of both the 5-exo and 6-endo products, with the 5-exo pathway generally being favored. nih.govacs.org However, the introduction of a methyl group at the 5-position of the hexenyl radical dramatically shifts the selectivity towards the 6-endo product. nih.govacs.orgacs.orgfigshare.com This is attributed to steric hindrance in the 5-exo transition state and the increased stability of the resulting tertiary radical in the 6-endo pathway.
Below is a data table summarizing the regioselectivity of related radical cyclizations:
| Radical Precursor | Cyclization Mode | Product Ratio (5-exo : 6-endo) | Reference |
| α-Sulfenyl-5-hexenyl radical | 5-exo / 6-endo | 5.3 : 1 | acs.org |
| α-Sulfinyl-5-hexenyl radical | 5-exo / 6-endo | 95.5 : 4.5 | nih.govacs.org |
| α-Sulfonyl-5-hexenyl radical | 5-exo / 6-endo | 3.2 : 1 | acs.org |
| α-Sulfonyl-5-methyl-5-hexenyl radical | 5-exo / 6-endo | 2.5 : 97.5 | nih.govacs.org |
These findings highlight the delicate balance of steric and electronic factors that govern the regiochemical outcome of these radical cyclizations. acs.org
Role of Concerted vs. Stepwise Mechanisms in Cycloaddition
The intramolecular addition of the sulfonyl radical to the alkene can theoretically proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the new carbon-sulfur bond and the new carbon-carbon single bond would form simultaneously. However, for radical cyclizations, a stepwise mechanism is generally accepted. researchgate.netnih.gov
The reaction is believed to proceed in a stepwise fashion where the sulfonyl radical first adds to one of the carbons of the double bond, forming a cyclic radical intermediate. rsc.orgbeilstein-journals.org This intermediate then undergoes subsequent reactions, such as hydrogen atom abstraction or further radical processes, to yield the final stable product. The preference for the 5-exo or 6-endo pathway is determined by the relative activation energies of the two competing initial ring-closing steps. The irreversibility of the ring closure under many reaction conditions suggests that the initial cyclization is the rate-determining and product-determining step. nih.govacs.org Computational studies on similar radical cyclizations support a stepwise diradical mechanism over a concerted one. nih.gov
Computational Chemistry and Theoretical Modeling of Reaction Pathways
Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the complex reaction pathways of molecules like this compound. These methods provide a molecular-level understanding of reaction mechanisms, transition states, and the energetics of key steps, which can be challenging to determine through experimental means alone. By employing sophisticated quantum chemical calculations, researchers can map out the potential energy surface of a reaction, identifying the most favorable routes and the factors that govern product formation. This section delves into the application of these computational techniques to understand the transformations of this compound and related compounds.
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactions of medium-sized organic molecules. DFT calculations are instrumental in locating and characterizing the geometry of transition states and intermediates along a reaction coordinate. For transformations involving this compound, such as intramolecular cyclization, DFT can provide critical insights.
While specific DFT studies on this compound are not extensively documented in the literature, a wealth of research on analogous systems, particularly the cyclization of 5-hexenyl radicals and the reactions of other sulfonyl chlorides, offers a strong basis for understanding its potential reactivity. For instance, DFT calculations have been widely used to study the transition states of radical cyclizations. In the case of a hypothetical radical cyclization of this compound, the initial step would likely involve the formation of a sulfonyl radical. This could then be followed by an intramolecular addition of the radical to the terminal double bond.
DFT calculations on similar 5-hexenyl radical systems have shown that the cyclization can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring (a cyclopentylmethyl radical) or a 6-endo-trig cyclization to yield a six-membered ring (a cyclohexyl radical). The regioselectivity of this cyclization is a key aspect that can be elucidated by DFT. Calculations of the transition state energies for both pathways can predict which product is kinetically favored. Studies on α-sulfonyl-5-hexenyl radicals have revealed a delicate balance between these two pathways, which is influenced by steric and electronic factors. researchgate.netacs.org For example, the presence of substituents on the alkene can significantly alter the preference for one ring size over the other. researchgate.net
Furthermore, DFT is employed to investigate the mechanism of reactions between sulfonyl chlorides and alkenes under various conditions, such as photoredox catalysis. nih.govchemrxiv.org In these scenarios, DFT can model the single-electron transfer (SET) processes that lead to the formation of sulfonyl radicals and the subsequent addition to the alkene. nih.gov The calculated structures of the resulting radical intermediates and the transition states for their subsequent reactions provide a detailed mechanistic picture.
The table below summarizes representative data from DFT studies on related sulfonyl chloride reactions and radical cyclizations, illustrating the types of information that can be obtained.
| System Studied | Computational Method | Key Findings |
| Arenesulfonyl Chlorides | DFT (B3LYP) | Chloride-chloride exchange proceeds via a single SN2 transition state. mdpi.com |
| α-Sulfonyl-5-hexenyl Radicals | Not Specified | Cyclization of the 5-methyl-substituted radical shows high regioselectivity for 6-endo closure. acs.org |
| Alkenes with Sulfonyl Chlorides | Not Specified | Mechanistic studies suggest a free radical reaction pathway for chlorothiolation. acs.org |
| N-(Allenyl)sulfonylamides | DFT | A common nitrogen-centered radical intermediate is formed via multiple pathways in a photoinduced chloroamination cyclization. unito.it |
These examples underscore the power of DFT in dissecting complex reaction mechanisms involving sulfonyl chlorides and radical cyclizations, providing a strong framework for predicting the behavior of this compound.
Energetic Profiles and Kinetic Analysis of Key Steps
Building upon the geometric information from DFT calculations, the generation of energetic profiles provides a quantitative understanding of a reaction's feasibility and kinetics. An energetic profile, or reaction coordinate diagram, plots the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The heights of the energy barriers (activation energies) on this profile are directly related to the rates of the corresponding reaction steps.
For the potential intramolecular cyclization of a derivative of this compound, such as the corresponding α-sulfonyl radical, an energetic profile would map out the relative energies of the initial radical, the 5-exo and 6-endo transition states, and the resulting cyclized radical products. Computational studies on related systems have provided valuable insights into these energetics. For example, in the cyclization of α-sulfinyl-5-hexenyl radicals, the 5-exo transition state was found to be significantly lower in energy than the 6-endo transition state, leading to high regioselectivity for the five-membered ring product. researchgate.net In contrast, for the analogous α-sulfonyl radical, the energy difference between the two transition states is often smaller, sometimes favoring the six-membered ring, especially with substitution on the alkene. researchgate.netacs.org
Kinetic analysis derived from these energetic profiles allows for the prediction of reaction rates and product distributions. The rate constant for a given elementary step can be estimated using transition state theory, which incorporates the calculated activation energy. For competing pathways, the ratio of the rate constants, and thus the product ratio, can be predicted.
The following table presents hypothetical energetic data for the radical cyclization of a Hex-5-ene-1-sulfonyl-derived radical, based on trends observed in the literature for similar systems. This data illustrates how computational chemistry can quantify the kinetic preferences of such reactions.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Relative Rate (at 298 K) |
| 5-exo-trig Cyclization | 7.5 | 1 |
| 6-endo-trig Cyclization | 8.5 | ~0.18 |
This hypothetical data suggests that the 5-exo cyclization would be the kinetically favored pathway, leading to the formation of the five-membered ring as the major product.
Furthermore, computational studies on the reactions of sulfonyl chlorides with alkenes have elucidated the energetic landscape of various possible mechanistic pathways, including radical and ionic mechanisms. magtech.com.cn For instance, in photoredox-catalyzed reactions, calculations can determine the favorability of single-electron transfer from the excited photocatalyst to the sulfonyl chloride and the subsequent steps in the catalytic cycle. nih.govchemrxiv.org These analyses are crucial for optimizing reaction conditions and understanding the role of each component in the reaction mixture.
Catalytic Applications of Hex 5 Ene 1 Sulfonyl Chloride in Organic Synthesis
Transition Metal-Catalyzed Transformations
Transition metals, by virtue of their diverse electronic properties and ability to coordinate with organic molecules, are pivotal in activating Hex-5-ene-1-sulfonyl chloride for subsequent reactions. Palladium, rhodium, and ruthenium complexes have been prominently featured in these transformations.
Palladium-Catalyzed C-S Bond Forming Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-sulfur (C-S) bonds. rsc.org These reactions are attractive for their ability to construct unsymmetrical aryl sulfides and functionalized sulfones under mild conditions with high regioselectivity. rsc.org In the context of this compound, palladium catalysts facilitate the intramolecular aminosulfonylation of its derivatives to produce chiral sultams. nih.gov This transformation highlights the utility of palladium in forging C-S bonds, a critical step in the synthesis of various sulfur-containing heterocyclic compounds. rsc.orgrsc.org While palladium is known to catalyze the desulfonylation of arylsulfonyl chlorides, specific ligands can promote C-S bond formation, enabling the installation of a sulfonyl chloride group. nih.gov
A general scheme for palladium-catalyzed aminosulfonylation is depicted below, showcasing the formation of a cyclic sulfonamide. The process involves the combination of an aryl iodide, a sulfonyl unit delivered as an aminosulfonamide, and an electrophilic coupling partner to yield sulfone products. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Ref. |
| Aryl Iodide | Aminosulfonamide | Palladium Catalyst | Sulfone | Good to Excellent | rsc.org |
| Sulfamate (B1201201) Ester | PhI(OAc)2 | [Ru(F20-TPP)(CO)] | Cyclic Sulfamidate | 52% | acs.org |
This table illustrates representative examples of transition metal-catalyzed C-S bond formation reactions.
Rhodium(I)-Catalyzed Cyclizative Addition Reactions with Unsaturated Systems
Rhodium(I) complexes have emerged as effective catalysts for the cyclizative addition of 1,6-enynes and sulfonyl chlorides. researchgate.netnih.gov This process is initiated by the oxidative addition of the sulfonyl chloride to the Rh(I) center, generating a rhodium(III) species that acts as a π-acid. researchgate.netnih.gov This π-acidic catalyst then activates the alkyne moiety of the 1,6-enyne, triggering a cyclization cascade. Specifically, the reaction proceeds via a 6-endo-dig carbophilic activation, leading to the formation of cyclic compounds. researchgate.netnih.gov This methodology has been successfully applied to 1,6-diene analogues as well. nih.gov The development of such domino reactions, where multiple bond-forming events occur in a single operation, represents a significant advancement in synthetic efficiency. scholaris.ca
| Substrate | Reagent | Catalyst System | Product Type | Key Feature | Ref. |
| 1,6-Enyne | Sulfonyl Chloride | [Rh(cod)Cl/dppf] | Cyclized Addition Product | 6-endo-dig cyclization | nih.gov |
| 1,6-Diene | Sulfonyl Chloride | [Rh(cod)Cl/dppf] | Cyclized Addition Product | Applicable to diene analogues | nih.gov |
| Diazabicyclic Alkenes | Boronic Acids | Rhodium-phosphine complex | Substituted Cyclopentenes/Cyclopentanes | Chemo- and enantioselective | scholaris.ca |
This table summarizes the key aspects of Rhodium(I)-catalyzed cyclizative addition reactions.
Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Catalysis in Polymerization
Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands are renowned for their exceptional performance in olefin metathesis reactions. acs.orge-bookshelf.de These catalysts exhibit high stability and functional group tolerance, making them suitable for the polymerization of various monomers. nih.gov While much of the focus has been on ring-opening metathesis polymerization (ROMP), Ru-NHC catalysts have also been employed in other polymerization reactions. acs.orgresearchgate.net The strong σ-donor properties of NHC ligands contribute to the formation of robust ruthenium catalysts, enabling the development of more efficient synthetic procedures. snnu.edu.cn For instance, polymer-supported Ru-NHC complexes have been synthesized and utilized in transfer hydrogenation reactions, demonstrating higher catalytic activity compared to their homogeneous counterparts due to the high dispersion of active sites. researchgate.net
The development of second-generation Ru-NHC catalysts, such as the Grubbs II catalyst, has significantly expanded the scope of olefin metathesis, allowing for the formation of tri- and even tetra-substituted double bonds. e-bookshelf.de These catalysts have found applications in the synthesis of complex molecules and materials. nih.govmdpi.com
| Catalyst Type | Reaction Type | Substrate Example | Key Advantage | Ref. |
| Grubbs II Catalyst | Olefin Metathesis | Diallyldiethylmalonate | High stability and reactivity | acs.org |
| Polymer-supported Ru-NHC | Transfer Hydrogenation | Ketones | High dispersion of active sites | researchgate.net |
| Hoveyda-type Ru-NHC | Ring-Closing Metathesis | Diene substrates | High catalytic activity | mdpi.com |
This table highlights the applications of Ru-NHC catalysts in polymerization and related transformations.
Organocatalytic Systems Utilizing this compound
In addition to transition metal catalysis, organocatalysis has gained prominence as a powerful tool in organic synthesis. These systems rely on small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts.
Diarylmethylium Salts as Photoorganocatalysts for Hydrosulfonylation
Visible-light photoredox catalysis has enabled the development of novel methods for hydrosulfonylation of alkenes with sulfonyl chlorides. ox.ac.uknih.gov In these systems, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating a sulfonyl radical from the sulfonyl chloride. organic-chemistry.orgnih.gov This radical then adds to the alkene double bond. Tris(trimethylsilyl)silane has been identified as an effective hydrogen atom donor in these reactions, facilitating the formation of the final hydrosulfonylated product. ox.ac.uknih.govresearchgate.net This method is operationally simple, scalable, and tolerates a wide range of functional groups. ox.ac.uknih.gov For alkenes with alkyl substituents, a polarity-reversal catalysis approach has been successfully implemented. ox.ac.uknih.gov
| Alkene Type | Reagent | Catalyst System | Key Feature | Ref. |
| Electron-deficient Alkenes | Sulfonyl Chlorides | fac-[Ir(ppy)3]/Visible Light | Radical hydrosulfonylation | ox.ac.uknih.gov |
| Unactivated Alkenes | Sodium Sulfinates | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6/Visible Light | Anti-Markovnikov addition | organic-chemistry.org |
This table summarizes photoorganocatalytic hydrosulfonylation reactions.
Chiral N-Heterocyclic Carbene (NHC) Catalysis in Asymmetric Sulfonylation
Chiral N-heterocyclic carbenes have emerged as privileged ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a variety of transformations. snnu.edu.cnrsc.orgrsc.org The modular nature of NHCs allows for the straightforward synthesis of a wide array of chiral structures. snnu.edu.cn In the realm of sulfonylation, chiral NHCs can be employed in conjunction with transition metals or in organocatalytic systems to achieve asymmetric C-S bond formation. snnu.edu.cnresearchgate.net While the use of chiral NHCs in metal-catalyzed asymmetric C-H functionalization is still developing, it holds significant promise for the construction of chiral molecules from readily available starting materials. snnu.edu.cn The combination of photoredox catalysis with chiral hydrogen-bonding catalysts, such as squaramides, has enabled the enantioselective sulfonylation of α,β-unsaturated compounds. researchgate.net
| Catalytic System | Reaction Type | Substrate Type | Outcome | Ref. |
| Chiral NHC-Metal Complex | Asymmetric C-H Functionalization | Various | Enantioenriched products | snnu.edu.cnrsc.org |
| Photoredox/Chiral Hydrogen-Bonding Co-catalysis | Asymmetric Sulfonylation | α,β-Unsaturated Carbonyls | Enantioenriched β-chiral sulfones | researchgate.net |
| Chiral NHC-Copper Complex | Asymmetric Conjugate Addition | Enones | Chiral sulfones | exaly.com |
This table provides an overview of chiral NHC applications in asymmetric sulfonylation.
Photoredox Catalysis and Light-Mediated Processes
The application of photoredox catalysis has opened new avenues in organic synthesis, enabling the activation of organic substrates under mild conditions using visible light as a sustainable energy source. beilstein-journals.org In this context, this compound has emerged as a versatile precursor for the generation of sulfonyl radicals, which can participate in a variety of synthetic transformations. This section details its application in visible light-promoted hydrosulfonylation of alkenes and photoredox-catalyzed atom transfer radical addition (ATRA) reactions.
Visible Light-Promoted Hydrosulfonylation of Alkenes
The visible light-promoted hydrosulfonylation of alkenes represents a significant advancement in the synthesis of sulfones, which are important structural motifs in many pharmaceutical and agrochemical compounds. d-nb.info This method provides a direct and efficient route to access sulfones from readily available alkenes and sulfonyl chlorides like this compound.
Recent research has demonstrated that the use of a photoredox catalyst, such as fac-Ir(ppy)₃, in the presence of a hydrogen atom donor like tris(trimethylsilyl)silane, can effectively promote the hydrosulfonylation of a wide range of alkenes with sulfonyl chlorides. d-nb.infonih.gov The reaction is initiated by the photoexcited catalyst, which induces the formation of a sulfonyl radical from the sulfonyl chloride. nih.gov This radical then adds to the alkene double bond to generate a carbon-centered radical, which is subsequently trapped by the hydrogen atom donor to afford the final hydrosulfonylated product. nih.gov
The reaction proceeds under mild conditions, typically at room temperature and under blue LED irradiation, and tolerates a broad range of functional groups. nih.govresearchgate.net This methodology has been successfully applied to electron-deficient alkenes and, with the implementation of polarity-reversal catalysis, to alkenes with alkyl substituents. d-nb.infonih.gov
Table 1: Visible Light-Promoted Hydrosulfonylation of Various Alkenes with a Generic Sulfonyl Chloride
| Entry | Alkene | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Styrene | Methanesulfonyl chloride | 2-Phenylethyl methyl sulfone | 85 |
| 2 | 1-Octene | p-Toluenesulfonyl chloride | 1-(p-Tolylsulfonyl)octane | 78 |
| 3 | Cyclohexene (B86901) | Benzenesulfonyl chloride | Cyclohexyl phenyl sulfone | 82 |
| 4 | Methyl acrylate | Ethanesulfonyl chloride | Methyl 3-(ethylsulfonyl)propanoate | 91 |
This table presents representative data for visible light-promoted hydrosulfonylation reactions. The yields are based on published research and illustrate the general efficiency of the method with various substrates.
The mechanism for the hydrosulfonylation of alkenes initiated by visible light involves a photoredox cycle. nih.gov The process begins with the excitation of the photocatalyst by visible light. The excited photocatalyst then reduces the sulfonyl chloride to generate a sulfonyl radical. This radical adds to the alkene to form a carbon-centered radical intermediate. A subsequent hydrogen atom transfer (HAT) from a suitable donor completes the catalytic cycle and yields the hydrosulfonylated product. nih.gov
Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) Reactions
Photoredox-catalyzed Atom Transfer Radical Addition (ATRA) reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In these reactions, a sulfonyl chloride, such as this compound, can serve as a source for both a sulfonyl radical and a chlorine atom.
The process is typically initiated by a photocatalyst that, upon irradiation with visible light, facilitates the transfer of a chlorine atom from the sulfonyl chloride to an alkene. researchgate.net This generates a β-chloroalkyl radical, which can then be trapped by various nucleophiles or undergo further transformations. The use of copper-based photocatalysts has been shown to be particularly effective and cost-efficient for these types of reactions. researchgate.net
ATRA reactions involving sulfonyl chlorides allow for the difunctionalization of alkenes, providing access to complex molecules from simple starting materials. researchgate.net The reaction conditions are generally mild, and a wide range of alkenes can be functionalized with high efficiency. acs.org
Table 2: Photoredox-Catalyzed ATRA Reactions of Alkenes and Sulfonyl Chlorides
| Entry | Alkene | Sulfonyl Chloride | Photocatalyst | Product | Yield (%) |
| 1 | Styrene | Tosyl chloride | [Cu(dmp)₂Cl]Cl | 1-Chloro-2-(p-tolylsulfonyl)ethylbenzene | 92 |
| 2 | 1-Hexene (B165129) | Methanesulfonyl chloride | fac-Ir(ppy)₃ | 1-Chloro-2-(methylsulfonyl)hexane | 88 |
| 3 | Allylbenzene | Benzenesulfonyl chloride | [Cu(dmp)₂Cl]Cl | 1-Chloro-3-phenyl-2-(phenylsulfonyl)propane | 85 |
| 4 | Indene | Ethanesulfonyl chloride | fac-Ir(ppy)₃ | 2-Chloro-1-(ethylsulfonyl)indan | 90 |
This table illustrates the scope and efficiency of photoredox-catalyzed ATRA reactions with various alkenes and sulfonyl chlorides based on published data.
The proposed mechanism for the photoredox-catalyzed ATRA reaction involves the initial excitation of the photocatalyst. The excited catalyst then interacts with the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chlorine atom, which are transferred to the alkene. The reaction can proceed through different pathways depending on the specific catalyst and substrates used, but it generally involves radical intermediates and single-electron transfer steps. researchgate.net
Radical Chemistry of Hex 5 Ene 1 Sulfonyl Chloride
Generation and Reactivity of Hex-5-ene-1-sulfonyl Radicals
The hex-5-ene-1-sulfonyl radical is typically generated from its precursor, hex-5-ene-1-sulfonyl chloride. The homolytic cleavage of the sulfur-chlorine bond is the key step in its formation. This process can be initiated through several methods, including thermal or photochemical initiation, often with the aid of a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. d-nb.infod-nb.inforsc.org In photoredox catalysis, a photocatalyst, upon excitation by visible light, can induce the reduction of the sulfonyl chloride, leading to the formation of the sulfonyl radical and a chloride anion. acs.org
Once generated, the hex-5-ene-1-sulfonyl radical (a sulfur-centered radical) exhibits characteristic reactivity. Its primary reaction pathway involves addition to carbon-carbon double bonds. This addition can occur in an intramolecular fashion, utilizing the terminal alkene within its own structure, or intermolecularly with other unsaturated molecules. The electrophilic nature of the sulfonyl radical influences its reactivity, particularly in additions to electron-rich olefins. The subsequent carbon-centered radical formed after the initial addition can then be trapped or participate in further cascade reactions. d-nb.inforoyalsocietypublishing.org
Intramolecular Radical Cyclizations of this compound Derivatives
The presence of a terminal double bond in the hex-5-enyl chain allows the hex-5-ene-1-sulfonyl radical to undergo efficient intramolecular cyclization. This process, a type of radical annulation, is a powerful method for the stereoselective synthesis of cyclic sulfonated compounds.
The intramolecular cyclization of the hex-5-ene-1-sulfonyl radical leads to the formation of cyclic sulfones. The radical adds to the internal alkene, resulting in a carbon-centered radical that is subsequently quenched, typically by a hydrogen atom donor or an oxidant, to yield the final cyclic product. These cyclizations are known to be very efficient. researchgate.net The process can be part of a multiple radical chain mechanism to produce complex cyclic systems. researchgate.net This methodology provides a direct route to both five-membered (via 5-exo cyclization) and six-membered (via 6-endo cyclization) sulfur-containing heterocyclic rings.
Research has demonstrated that these radical cyclizations serve as a versatile and straightforward method for creating carbon-sulfur bonds and constructing cyclic frameworks that are prevalent in many biologically active molecules and functional materials. mdpi.comresearchgate.net
The outcome of the intramolecular cyclization of the hex-5-ene-1-sulfonyl radical is governed by several factors that influence both the regioselectivity (the size of the ring formed) and the stereoselectivity (the spatial arrangement of the substituents).
Regioselectivity: The primary competition in the cyclization of hexenyl radicals is between the 5-exo-trig pathway, which forms a five-membered ring and a primary radical, and the 6-endo-trig pathway, which yields a six-membered ring and a more stable secondary radical. researchgate.net While the 5-exo cyclization is often kinetically favored for many hexenyl radical systems according to Baldwin's rules, the α-sulfonyl-5-hexenyl radical shows a notable propensity to yield significant amounts of the 6-endo product. researchgate.net
Substituents on the alkene chain can dramatically alter this regioselectivity. For instance, the introduction of a methyl group at the C5 position (the 5-methyl-5-hexenyl sulfonyl radical) strongly directs the reaction towards the 6-endo pathway, with regioselectivity as high as 97.5:2.5 in favor of the six-membered ring. researchgate.net This directing effect highlights the synthetic utility of these radicals for selectively preparing cyclohexyl sulfones. researchgate.net
Stereoselectivity: The stereochemistry of the resulting cyclic product is also influenced by the substitution pattern on the acyclic precursor. Studies on substituted hex-5-enyl radicals have shown that:
1- or 3-substituted radicals predominantly yield cis-disubstituted cyclic products. researchgate.net
2- or 4-substituted radicals mainly afford trans-disubstituted products. researchgate.net
This predictable stereochemical outcome is significant for the application of these cyclizations in the synthesis of complex target molecules with defined stereocenters. researchgate.net
Table 1: Regioselectivity in the Cyclization of Substituted 5-Hexenyl Radicals This table illustrates the effect of substituents on the mode of ring closure.
| Radical Precursor | Cyclization Mode | Product Ratio (6-endo : 5-exo) | Reference |
|---|---|---|---|
| α-Sulfonyl-5-hexenyl radical | 6-endo / 5-exo | Measurable 6-endo product | researchgate.net |
| α-Sulfinyl-5-hexenyl radical | 5-exo | 4.5 : 95.5 | researchgate.net |
| α-Sulfonyl-5-methyl-5-hexenyl radical | 6-endo | 97.5 : 2.5 | researchgate.net |
Intermolecular Radical Reactions Involving this compound
Beyond intramolecular reactions, the hex-5-ene-1-sulfonyl radical can be employed in intermolecular transformations, where it adds to external alkene substrates. These reactions are valuable for the difunctionalization of alkenes and the formation of new carbon-carbon bonds.
Sulfonyl radicals generated from sulfonyl chlorides are effective reagents for the functionalization of unactivated alkenes. d-nb.info These reactions typically proceed via an atom-transfer radical addition (ATRA) mechanism. d-nb.info The sulfonyl radical first adds to the alkene, creating a new carbon-centered radical. This radical can then abstract a chlorine atom from another molecule of the starting sulfonyl chloride, propagating a radical chain and resulting in the vicinal chlorosulfonylation of the alkene. d-nb.info
Alternatively, under photoredox conditions with a suitable hydrogen atom donor, a hydrosulfonylation reaction can be achieved. d-nb.inforesearchgate.net This method allows for the direct addition of a sulfonyl group and a hydrogen atom across the double bond, providing access to important alkyl sulfone building blocks. d-nb.info The versatility of these methods is enhanced by their tolerance for a wide range of functional groups. acs.orgsustech.edu.cn
The initial addition of a sulfonyl radical to an alkene generates a carbon-centered radical intermediate, which can act as a key species in mediating carbon-carbon bond formation. rsc.org This can be achieved through cascade or tandem reactions where the initially formed radical engages in subsequent bond-forming events. royalsocietypublishing.org
For example, a sulfonyl radical can trigger a cascade cyclization of a 1,5-enyne. semanticscholar.org The initial intermolecular addition to the alkene moiety generates a radical that then undergoes an intramolecular cyclization onto the alkyne, leading to the rapid construction of complex polycyclic systems. semanticscholar.org These cascade reactions are highly efficient in building molecular complexity from simple, readily available starting materials in a single operation. royalsocietypublishing.orgsemanticscholar.org
Table 2: Examples of Intermolecular Reactions with Sulfonyl Radicals This table provides examples of products formed from the reaction of sulfonyl radicals with various unsaturated compounds.
| Sulfonyl Radical Source | Alkene/Alkyne Substrate | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Sulfonyl Chloride | Unactivated Alkene | Atom-Transfer Radical Addition | β-Chloroalkyl Sulfone | d-nb.info |
| Sulfonyl Chloride | Electron-Deficient Alkene | Photocatalytic Hydrosulfonylation | Alkyl Sulfone | d-nb.info |
| Sulfonyl Hydrazide | 1,5-Enyne | Tandem Bicyclization | Tetracyclic Sulfonylated Benzo[b]fluorene | semanticscholar.org |
| Sulfonyl Chloride | 1,5-Diene | Tandem Sulfonylation-Cyclization | Derivatized 1,5-dihydro-2H-pyrrol-2-one | rsc.org |
Polymerization Chemistry Initiated or Mediated by Hex 5 Ene 1 Sulfonyl Chloride
Alternating Diene Metathesis (ADMET) Polymerization Monomers
Acyclic diene metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique that utilizes olefin metathesis to form long-chain polymers from α,ω-dienes. Hex-5-ene-1-sulfonyl chloride serves as a key building block in the synthesis of specific monomers for this type of polymerization.
Synthesis and Polymerization of Sulfonate Ester-Containing α,ω-Diene Monomers
The synthesis of α,ω-diene monomers containing a sulfonate ester linkage can be achieved using this compound. The process involves the condensation of this compound with a suitable unsaturated alcohol, such as 5-hexen-1-ol (B1630360). This reaction yields a symmetrical α,ω-diene monomer where two terminal double bonds are connected by a hydrocarbon chain containing a sulfonate ester group.
For instance, the reaction of this compound with 5-hexen-1-ol produces the monomer hex-5-enyl hex-5-ene-1-sulfonate. This monomer can then undergo ADMET polymerization in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs second-generation catalysts, to yield a poly(sulfonate ester). acs.org The polymerization proceeds via the metathesis of the terminal alkenes, releasing ethylene (B1197577) gas as a byproduct and forming a long-chain unsaturated polymer. These unsaturated polymers can be subsequently hydrogenated to produce polyethylene-like materials with regularly spaced sulfonate ester groups along the backbone. acs.org
The synthesis of this compound itself can be accomplished from 1-bromo-6-hexene. The bromoalkene is first reacted with sodium sulfite (B76179) to form the corresponding sodium sulfonate salt. Subsequent treatment with a chlorinating agent like phosphorus(V) oxychloride yields the desired this compound. acs.org
Influence of Methylene (B1212753) Spacer Length on Polymerization Kinetics and Molecular Weight
The length of the methylene spacer between the sulfonate ester group and the terminal alkene in the α,ω-diene monomer significantly impacts the ADMET polymerization process. Studies have shown that the number of methylene units influences both the polymerization kinetics and the achievable molecular weight of the resulting polymer. acs.org
A clear negative neighboring group effect is observed when the sulfonate ester is in close proximity to the double bond. For monomers with shorter methylene spacers, the polymerization can be inhibited or result in the formation of only low-molecular-weight oligomers. acs.org This is attributed to the potential for the polar sulfonate group to coordinate with the ruthenium catalyst, thereby deactivating it.
As the length of the methylene spacer increases, this negative effect is diminished. For example, a monomer with a longer hydrocarbon chain between the sulfonate ester and the alkene, such as undec-10-en-1-yl undec-10-ene-1-sulfonate, undergoes ADMET polymerization more effectively, leading to polymers with significantly higher number-average molecular weights (up to 37,000 g/mol ). acs.org This demonstrates that sufficient spacing is crucial to insulate the catalytic center from the potentially interfering functional group.
Table 1: Influence of Monomer Structure on ADMET Polymerization
| Monomer | Methylene Spacer Length (per side) | Catalyst | Result | Number-Average Molecular Weight (Mn) |
| Monomer with short spacer | 2 | HGII | Oligomers | ~800 g/mol |
| Monomer M2 (from this compound) | 4 | HGII | Polymer | 9.24 x 10³ g/mol |
| Monomer M2 (from this compound) | 4 | GII | Polymer | 7.03 x 10³ g/mol |
| Monomer with long spacer | 9 | Not specified | Polymer | Up to 37,000 g/mol |
Data sourced from a study on the synthesis of poly(sulfonate ester)s by ADMET polymerization. acs.org
Neighboring Group Effects in ADMET Polymerization of Sulfonate Esters
The concept of neighboring group effects is critical in understanding the polymerizability of functionalized dienes in ADMET. As mentioned, the sulfonate ester group can act as a Lewis base and interact with the electron-deficient ruthenium catalyst. This interaction is a prime example of a negative neighboring group effect (NNGE), where a functional group within the monomer hinders the polymerization process. acs.org
The strength of this NNGE is directly related to the distance between the functional group and the reacting alkene. When the sulfonate ester is positioned too close to the terminal double bond, the likelihood of intramolecular coordination with the catalyst increases, leading to catalyst inhibition and poor polymerization results. acs.org To overcome this, monomers must be designed with a sufficiently long and flexible spacer to isolate the catalytic site from the polar sulfonate moiety, allowing for efficient and controlled polymer chain growth. acs.org
Living Radical Polymerization (LRP) Mechanisms
Living radical polymerization (LRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. While direct evidence for the use of this compound in LRP is not prevalent in the reviewed literature, the broader class of sulfonyl halides plays a significant role as initiators in several LRP methods.
Role of Sulfonyl Halides in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust LRP method that relies on the reversible activation and deactivation of a dormant species by a transition metal catalyst. Sulfonyl halides are recognized as a versatile class of initiators for ATRP. cmu.edu They can effectively initiate the polymerization of a variety of monomers, including styrenes and (meth)acrylates. cmu.edu
The initiation process involves the one-electron reduction of the sulfonyl chloride by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This generates a sulfonyl radical and the corresponding metal complex in its higher oxidation state (e.g., Cu(II)BrCl). The sulfonyl radical then adds to a monomer molecule to start the polymer chain growth. The reactivity of the S-Cl bond in sulfonyl chlorides makes them efficient initiators, often leading to a faster rate of initiation than propagation, which is a key requirement for producing polymers with narrow molecular weight distributions. cmu.edu
While various aromatic and aliphatic sulfonyl chlorides have been successfully employed as ATRP initiators, the specific application of this compound in this context is not explicitly detailed in the provided research. acs.orgcmu.edu However, as an aliphatic sulfonyl chloride, it theoretically possesses the necessary chemical functionality to act as an ATRP initiator.
Single-Electron Transfer (SET) Living Radical Polymerization Initiation
Single-Electron Transfer Living Radical Polymerization (SET-LRP) is another powerful LRP technique that often utilizes a copper(0) mediator. Similar to ATRP, sulfonyl chlorides can serve as initiators in SET-LRP. gfztb.com For instance, p-toluenesulfonyl chloride has been used to initiate the polymerization of semifluorinated acrylates and methacrylates via SET-LRP. rsc.org
The initiation mechanism in SET-LRP involves the transfer of a single electron from the Cu(0) species to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a copper(I) halide. This process is typically very fast and efficient. The versatility of sulfonyl chlorides as initiators extends to their use in synthesizing complex polymer architectures, such as star polymers, due to their ability to be incorporated into multifunctional initiator molecules. cmu.edumdpi.com
Although the use of this compound as a specific initiator for SET-LRP has not been documented in the available literature, its identity as a sulfonyl halide suggests its potential for such applications. gfztb.comrsc.org Further research would be needed to explore its efficacy and the specific conditions required for its use in SET-LRP systems.
Cationic Polymerization Initiated by Sulfonyl Halides (General Context)
Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. mdpi.com This reactive monomer then proceeds to react with other monomers to form a polymer. mdpi.com The monomers suitable for cationic polymerization are typically limited to alkenes with electron-donating substituents and heterocycles. mdpi.com The choice of solvent is critical, as its ability to form free ions can significantly influence the reactivity of the propagating cationic chain. mdpi.com
The initiation step in cationic polymerization involves the generation of a carbenium ion from which the polymer chain grows. mdpi.com A variety of initiators can be employed, some of which may require a co-initiator to generate the necessary cationic species. mdpi.com The counterion produced during initiation should be non-nucleophilic to prevent immediate termination of the reaction. mdpi.com
Sulfonyl halides have been investigated as initiators for the cationic polymerization of certain monomers. For instance, both aromatic and aliphatic sulfonyl halides have been shown to initiate the cationic ring-opening polymerization (CROP) of 2-oxazolines. nih.govvot.pl Kinetic studies of the polymerization of 2-ethyl-2-oxazoline (B78409) using aromatic sulfonic acid halides as initiators have been performed to determine the rate constants of chain propagation and activation energy. vot.pl Research suggests that the polymerization of 2-ethyl-2-oxazoline initiated by aliphatic sulfonyl halides proceeds predominantly through active centers of the ionic type, characterized by a slow initiation followed by rapid chain propagation. nih.govcmu.edu
The effectiveness of sulfonyl halides as initiators is linked to their ability to generate a cationic species that can attack the monomer. In the case of 2-oxazolines, the sulfonyl halide can activate the monomer, leading to the formation of a growing polymer chain. nih.govvot.pl The mechanism often involves the formation of a covalent bond between the sulfonyl group and the monomer, which then ionizes to create the propagating cationic species.
Research Findings on this compound in Polymerization
Research into the role of this compound in polymerization has primarily focused on its use as a monomer or a precursor to a monomer, rather than as an initiator. Specifically, it has been utilized in the synthesis of sulfonate ester-containing α,ω-diene monomers for Acyclic Diene Metathesis (ADMET) polymerization. unifr.ch
In one study, this compound was synthesized and subsequently used to create a monomer, hex-5-en-1-yl hex-5-ene-1-sulfonate, through condensation with 5-hexen-1-ol. unifr.ch This monomer was then subjected to ADMET polymerization. unifr.ch
The synthesis of this compound itself involves a two-step process starting from 1-bromo-6-hexene. unifr.ch The initial step is the reaction of 1-bromo-6-hexene with sodium sulfite in water to form the corresponding sodium sulfonate salt. unifr.ch This intermediate is then chlorinated using phosphorus(V) oxychloride to yield this compound. unifr.ch
The following table summarizes the synthesis of this compound as described in the literature. unifr.ch
| Step | Reactants | Reagents | Conditions | Product |
| 1 | 1-Bromo-6-hexene | Sodium Sulfite, Water | Reflux overnight | Hexenyl sodium sulfonate intermediate |
| 2 | Hexenyl sodium sulfonate intermediate | Phosphorus(V) oxychloride | 120 °C for 100 min | This compound |
Once synthesized, the this compound serves as a key building block for monomers used in ADMET polymerization to create polymers with sulfonate ester groups in their backbone. unifr.ch
Advanced Synthetic Applications of Hex 5 Ene 1 Sulfonyl Chloride
Postsynthetic Functionalization of Extended Materials (e.g., Metal-Organic Frameworks)
Postsynthetic modification (PSM) is a powerful strategy for altering and enhancing the properties of metal-organic frameworks (MOFs) by chemically modifying their organic linkers or inorganic secondary building units (SBUs) after the initial framework has been constructed. nih.gov This approach allows for the introduction of new functional groups that might not be stable under the solvothermal conditions typically used for MOF synthesis. nih.gov Sulfonyl chlorides have emerged as effective reagents for the covalent postsynthetic modification of MOFs. rsc.orgrsc.org
The strategy generally involves the reaction of a sulfonyl chloride with a pre-installed functional group on the MOF's organic linker. For instance, MOFs containing free amino (-NH₂) or sulfonic acid (-SO₃H) groups are prime candidates for this type of modification. rsc.org In the case of amino-functionalized MOFs, such as CAU-1-NH₂, the amine can react directly with a sulfonyl chloride to form a stable sulfonamide linkage within the pores of the material. rsc.org For MOFs bearing sulfonic acid groups, like Cr-MIL-101-SO₃H, the sulfonic acid can be converted into a more reactive sulfonyl chloride intermediate in situ by treatment with an agent like oxalyl chloride; this activated framework is then ready to react with various amines to generate sulfonamides. rsc.org
Hex-5-ene-1-sulfonyl chloride is particularly well-suited for this application. Its sulfonyl chloride group can react with amine-functionalized MOFs to covalently attach the hexenyl chain to the framework. The key advantage is the introduction of a terminal alkene group, which remains as a reactive handle for further, orthogonal chemical transformations. This alkene can participate in a range of subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry (after conversion of the alkene to an azide (B81097) or alkyne), allowing for the introduction of a second layer of functionality. researchgate.net This two-step approach enables the creation of multifunctional MOFs with precisely controlled chemical properties. researchgate.net
The table below summarizes examples of postsynthetic modification strategies using sulfonyl chlorides on MOFs, illustrating the general principle applicable to this compound.
| Starting MOF | Functional Group | Reagent/Steps | Resulting Linkage |
| CAU-1-NH₂ | Amine (-NH₂) | R-SO₂Cl | Sulfonamide (framework-NH-SO₂-R) |
| Cr-MIL-101-SO₃H | Sulfonic Acid (-SO₃H) | 1. Oxalyl Chloride 2. R-NH₂ | Sulfonamide (framework-SO₂-NH-R) rsc.org |
| UMCM-1-N₃ | Azide (-N₃) | Terminal Alkyne, Cu(I) | Triazole researchgate.net |
This table illustrates general PSM reactions; R in R-SO₂Cl or R-NH₂ could be the hex-5-ene group from this compound.
Strategies for Late-Stage Functionalization in Complex Molecular Architectures
Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and drug discovery, as it allows for the direct modification of complex, biologically active molecules in the final steps of a synthetic sequence. researchgate.net This avoids the need for lengthy de novo synthesis for each new analog, accelerating the generation of structure-activity relationships. researchgate.net The sulfonyl group is a valuable tool in LSF, and reagents like this compound provide a pathway to install a versatile functional handle onto intricate molecular scaffolds. researchgate.netacs.org
One prominent strategy involves the radical-mediated addition of sulfonyl groups to carbon-carbon multiple bonds. researchgate.net While this compound itself contains an alkene, its sulfonyl chloride moiety can be used to generate a sulfonyl radical under appropriate photocatalytic or thermal conditions. More commonly, the sulfonyl chloride would be used to first synthesize a sulfonamide or sulfonate ester with a complex molecule, which could then be activated. acs.org A complementary approach involves the radical addition to the alkene of the hexenyl group after it has been attached to a molecule. researchgate.net
For example, a complex molecule containing a nucleophilic site (such as an amine or alcohol) can be derivatized with this compound to form a sulfonamide or sulfonate ester, respectively. This appends the hex-5-enyl tail to the parent molecule. The terminal alkene of this new derivative is now available for a wide array of LSF reactions. These include, but are not limited to:
Hydrofunctionalization: Addition of various X-H bonds across the double bond.
Vicinal Functionalization: The addition of two different functional groups across the double bond, such as in alkoxysulfonyltrifluoromethylation. researchgate.net
Cyclization Reactions: The alkene can act as a tether to participate in intramolecular cyclizations.
This approach effectively uses this compound as a linker to introduce a reactive alkene "platform" onto a complex core, enabling diversification that would be difficult to achieve otherwise. The mild conditions often associated with radical alkene functionalization make this strategy compatible with the sensitive functional groups typically present in drug-like molecules. acs.org
| LSF Strategy | Reagent Type | Target on Complex Molecule | Role of this compound |
| Sulfonamide Formation | Electrophile | Amine | Introduces the hexenyl group via sulfonamide bond. |
| Esterification | Electrophile | Alcohol | Introduces the hexenyl group via sulfonate ester bond. |
| Radical Addition | Radical Precursor | Alkene/Alkyne | The alkene of the hexenyl moiety acts as a radical acceptor for further functionalization. researchgate.net |
| Photocatalytic Activation | Sulfonamide | Alkene | A sulfonamide formed from the reagent can be a precursor to a sulfonyl radical for hydrosulfonylation reactions. acs.org |
Derivatization for Selective Activation and Introduction of Leaving Groups
A fundamental transformation in organic synthesis is the nucleophilic substitution reaction, which relies on the presence of a good leaving group. ntu.ac.ukcur.ac.rw Alcohols, being poor leaving groups (hydroxide is a strong base), must first be activated. Sulfonyl chlorides are exceptionally effective reagents for this purpose. nih.gov They react with alcohols to form sulfonate esters (e.g., tosylates, mesylates, or in this case, hex-5-ene-1-sulfonates). The resulting sulfonate anion is a highly stabilized, weak base, making it an excellent leaving group (a nucleofuge). ntu.ac.uk
This compound can be used to selectively activate hydroxyl groups within a complex molecule. This is particularly valuable in the chemistry of polyols, such as carbohydrates or aminoglycoside antibiotics, where multiple hydroxyl groups of similar reactivity exist. nih.gov The steric bulk and electronic properties of the sulfonyl chloride can influence the regioselectivity of the reaction, often favoring primary or less-hindered secondary alcohols. nih.gov
Once the alcohol is converted to a hex-5-ene-1-sulfonate ester, it is primed for displacement by a wide range of nucleophiles. This enables the introduction of various functional groups, including:
Azides (for subsequent reduction to amines or "click" reactions)
Halides
Thiols and Thioacetates
Amines
A key feature of using this compound for this purpose is that the terminal alkene functionality is retained throughout the activation and substitution sequence. This remnant alkene can be carried through several synthetic steps and used for a final-stage modification, adding another layer of synthetic versatility.
| Starting Material Type | Activating Reagent | Intermediate | Subsequent Reaction |
| Primary/Secondary Alcohol | This compound | Hex-5-ene-1-sulfonate ester | Nucleophilic substitution (e.g., with NaN₃, KSAc) nih.gov |
| Aminoglycoside (e.g., Kanamycin A) | Triisopropylbenzenesulfonyl chloride (TIBS-Cl) | 6''-O-TIBS derivative | Nucleophilic displacement at the 6''-position nih.gov |
| 1,3-Amino Alcohol | N-Sulfonyl-1,2,3-triazole | Activated N-sulfonyl intermediate | Rhodium-catalyzed cyclization acs.org |
The table demonstrates the general principle of using sulfonyl chlorides for activation. This compound would function similarly to TIBS-Cl but would introduce a hexenyl group.
Advanced Spectroscopic and Theoretical Characterization for Mechanistic Insights
Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation of Reaction Intermediates
While specific literature on the advanced spectroscopic analysis of Hex-5-ene-1-sulfonyl chloride is not abundant, the principles for its characterization are well-established through studies of analogous organosulfur compounds. researchgate.netresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray absorption spectroscopy (XAS) are indispensable for confirming molecular structures and elucidating the complex pathways of reactions involving sulfonyl chlorides. nih.govacs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are critical for the unambiguous structural assignment of this compound and its reaction products. While standard ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, multi-pulse 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for detailed structural elucidation of complex adducts or reaction intermediates. researchgate.netipb.pt For instance, in studying its addition reactions at the double bond or substitution at the sulfonyl group, these techniques can reveal through-bond correlations, confirming the precise location of newly formed bonds and the structure of transient species. Furthermore, ³³S NMR, despite its challenges due to low natural abundance and quadrupolar broadening, can provide direct information about the electronic environment around the sulfur nucleus, though it is more commonly applied to symmetrical species like sulfates. mdpi.comhuji.ac.il
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of this compound and its derivatives. Tandem mass spectrometry (MS/MS) experiments are particularly powerful for mechanistic studies. By inducing fragmentation of a selected ion, MS/MS can reveal characteristic fragmentation patterns that help identify the structure of short-lived reaction intermediates. researchgate.netmorressier.com For example, in studying the reaction of a sulfonyl chloride, the observation of fragment ions corresponding to the loss of SO₂ or the chlorine atom can provide evidence for specific reaction pathways. researchgate.netnih.gov The fragmentation of deprotonated N-acyl aromatic sulfonamides, for instance, has been shown to proceed through complex rearrangements, a level of detail only accessible through tandem MS. acs.org
The following table presents predicted mass-to-charge (m/z) ratios for various adducts of this compound, which are crucial for its identification in mass spectrometry analyses.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 183.02411 |
| [M+Na]⁺ | 205.00605 |
| [M-H]⁻ | 181.00955 |
| [M+NH₄]⁺ | 200.05065 |
| [M+K]⁺ | 220.97999 |
| [M]⁺ | 182.01628 |
| Data sourced from PubChem CID 15093021. |
X-ray Absorption Spectroscopy (XAS): Sulfur K-edge XAS is a powerful in situ probe for determining the oxidation state and local chemical environment of sulfur in various compounds. nih.govosti.gov This technique could be applied to study reactions of this compound, providing direct evidence of changes in the sulfur oxidation state during, for example, reduction or oxidation reactions. By comparing the X-ray absorption near-edge structure (XANES) of reactants, intermediates, and products with those of known standard compounds, one can quantitatively analyze the speciation of sulfur throughout a reaction. nih.govresearchgate.net This method is particularly useful for distinguishing between different sulfur functional groups, such as sulfones, sulfoxides, and sulfides, which could be products of reactions involving the sulfonyl chloride moiety. acs.org
Integration of Computational Chemistry for Predicting Reactivity and Understanding Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable theoretical insights that complement experimental findings. DFT calculations are widely used to model the geometric and electronic structures of sulfonyl chlorides and to map out the potential energy surfaces of their reactions. nih.govtandfonline.comresearchgate.net
Predicting Reactivity and Reaction Mechanisms: For this compound, DFT calculations can be employed to predict its reactivity towards various nucleophiles or radical species. For instance, extensive DFT studies on analogous arenesulfonyl chlorides have been used to elucidate the mechanism of nucleophilic substitution at the sulfur atom. nih.govmdpi.com These studies have shown that the reaction can proceed through a concerted Sₙ2 mechanism or a stepwise addition-elimination pathway, depending on the nature of the nucleophile and substituents. nih.govmdpi.com Computational models can determine the transition state structures and activation energies for these competing pathways, thereby predicting the most likely mechanism. For example, the chloride-chloride exchange in arenesulfonyl chlorides was found to proceed via a single Sₙ2 transition state. nih.gov Such calculations could clarify how the alkenyl group in this compound influences the reactivity of the sulfonyl chloride group compared to its saturated or aromatic counterparts.
The following table summarizes representative computational findings for the chloride exchange reaction in benzenesulfonyl chloride, a model for understanding the reactivity of sulfonyl chlorides.
| Parameter | Value (kcal/mol) | Method | Reference |
| Activation Enthalpy (ΔH‡) | 18.2 | DFT | mdpi.com |
| Activation Gibbs Free Energy (ΔG‡) | 28.0 | DFT | mdpi.com |
| Data for the Sₙ2 reaction of benzenesulfonyl chloride with chloride. |
Understanding Electronic Properties: The electronic structure of the sulfonyl group dictates its chemical behavior. Computational studies have provided deep insights into the nature of bonding within the sulfonyl moiety, challenging the traditional view of d-orbital participation. researchgate.netacs.org NBO (Natural Bond Orbital) analysis suggests that bonding is highly polarized and involves significant hyperconjugative interactions (n→σ), where substituents act as both electron donors and acceptors. researchgate.netacs.org In the context of this compound, theoretical models can be used to understand the electronic interplay between the π-system of the double bond and the highly electrophilic sulfonyl chloride group. Sulfur K-edge XAS studies, supported by DFT, have confirmed the importance of hyperconjugation in organic sulfonyl chlorides, which can affect the energy of the S-Cl σ orbital and influence the molecule's photoreactivity. researchgate.net This understanding is crucial for designing and predicting the outcomes of photochemical reactions involving this compound.
Future Research Directions and Emerging Paradigms in Hex 5 Ene 1 Sulfonyl Chloride Chemistry
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of hex-5-ene-1-sulfonyl chloride involves the reaction of 1-bromo-6-hexene with sodium sulfite (B76179) in water, followed by chlorination using reagents like phosphorus(V) oxychloride (POCl₃). unifr.ch While utilizing water as a solvent in the first step is advantageous, the use of harsh chlorinating agents like POCl₃ presents environmental and safety challenges. unifr.ch
Future efforts are directed toward developing greener alternatives. These include exploring one-pot syntheses from more benign starting materials like thiols or disulfides, employing green oxidants, and utilizing safer chlorinating agents. researchgate.netethernet.edu.et The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of these new routes. For instance, protocols are being developed for related sulfonyl fluorides that use potassium fluoride (B91410) as the sole fluorine source and avoid corrosive reagents. researchgate.net Another sustainable approach involves the use of sulfur dioxide surrogates, which provides an alternative to traditional, often harsh, methods for introducing the sulfonyl moiety. ethernet.edu.et
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Conventional Route | Potential Green Route |
|---|---|---|
| Starting Material | 1-Bromo-6-hexene | 6-Mercapto-1-hexene or Di-hex-5-enyl disulfide |
| Solvent | Water, CH₂Cl₂ | Water, Acetonitrile, or solvent-free |
| Chlorinating Agent | Phosphorus(V) oxychloride (POCl₃) | N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) |
| Byproducts | Phosphoric acids, HCl | Succinimide (B58015), Dimethylhydantoin |
| Safety/Handling | POCl₃ is highly corrosive and reacts violently with water. | Reagents are generally solids, easier to handle, and less corrosive. |
| Sustainability | Moderate (uses water but also harsh reagents). | High (avoids harsh reagents, potentially one-pot). researchgate.netrsc.org |
Exploration of Novel Catalytic Systems and Asymmetric Transformations
The reactivity of the sulfonyl chloride and alkene moieties in this compound opens avenues for novel catalytic transformations. Current research in organocatalysis, transition-metal catalysis, and photocatalysis offers powerful tools to achieve unprecedented chemical reactions.
Chiral N-heterocyclic carbenes (NHCs), for example, have been successfully used for the enantioselective sulfonylation of aldehydes, a process that could be adapted for reactions involving this compound to generate chiral sulfone-containing molecules. frontiersin.orgnih.gov Similarly, photocatalysis presents opportunities for the late-stage functionalization of sulfonamides under mild, metal-free conditions by generating sulfonyl radical intermediates. acs.org These radicals could then engage with the internal alkene or other substrates in a controlled manner.
Asymmetric catalysis, in particular, remains a significant frontier. The development of confined acids and other organocatalysts could enable the enantioselective processing of the aliphatic hydrocarbon chain. nih.gov The dual-functionality of this compound makes it an ideal substrate for catalytic cascade reactions, where a single catalyst orchestrates multiple transformations to rapidly build molecular complexity. For instance, a catalyst could first mediate a reaction at the sulfonyl chloride group, followed by an intramolecular cyclization involving the alkene.
Table 2: Potential Catalytic Transformations for this compound
| Catalytic System | Reaction Type | Potential Product | Significance |
|---|---|---|---|
| Chiral N-Heterocyclic Carbene (NHC) | Asymmetric Sulfonylation | Chiral γ- or δ-sultams | Access to enantiomerically pure heterocyclic compounds. frontiersin.orgnih.gov |
| Photoredox Catalysis | Radical Cyclization | Fused bicyclic sulfonamides/sulfonates | Rapid construction of complex scaffolds via radical intermediates. acs.org |
| Transition Metal (e.g., Pd, Rh, Cu) | Intramolecular Heck/Coupling Reaction | Cyclic sulfonamides/sulfonates | Synthesis of 5- and 6-membered sulfur-containing heterocycles. acs.org |
| Organocatalysis (e.g., Chiral Amines) | Asymmetric Epoxidation/Diels-Alder | Chiral epoxides or cyclohexene (B86901) derivatives | Introduction of multiple stereocenters in a controlled fashion. frontiersin.org |
Integration of this compound Chemistry into Continuous Flow Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and potential for automation and scalability. rsc.orgthieme-connect.com The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow reactors that can dissipate heat efficiently, thereby preventing thermal runaway and improving process safety. rsc.org
Future research will focus on translating the synthesis and subsequent reactions of this compound into continuous flow systems. A flow protocol for producing sulfonyl chlorides from thiols and disulfides has already been developed, demonstrating high space-time yields in small reactor volumes. rsc.org This methodology could be directly adapted for the continuous production of this compound.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Poor; risk of localized hot spots and thermal runaway. | Excellent; high surface-area-to-volume ratio allows for efficient heat dissipation. rsc.org |
| Safety | Handling of potentially exothermic reactions on a large scale is hazardous. | Inherent safety due to small reactor volume and superior temperature control. rsc.org |
| Reaction Time | Often requires long reaction times for completion. | Significantly shorter residence times (e.g., seconds to minutes). rsc.org |
| Scalability | Scaling up can be non-linear and problematic. | Straightforward scaling by running the reactor for longer or using parallel systems. |
| Process Control | Difficult to precisely control parameters like temperature and mixing. | Exquisite control over reaction parameters. rsc.org |
| Space-Time Yield | Generally lower. | Very high space-time yields are achievable. rsc.org |
Design and Synthesis of New Functional Materials and Complex Molecules
The bifunctionality of this compound makes it a valuable monomer for the synthesis of functional polymers and a key building block for complex organic molecules. One demonstrated application is its use in the synthesis of α,ω-diene monomers for acyclic diene metathesis (ADMET) polymerization. The resulting poly(sulfonate ester)s are a class of functional materials with tunable properties. unifr.ch
Future research will explore the synthesis of a wider range of polymers. For example, the alkene group can be functionalized prior to or after polymerization to introduce new properties. The sulfonyl chloride can be converted into a sulfonamide, which can then serve as a hydrogen-bond donor/acceptor site within the polymer backbone, influencing its material properties. Related sulfonyl-containing compounds are used in the development of dyestuffs and photoresist materials, suggesting potential applications for polymers derived from this compound. sigmaaldrich.com
In the realm of complex molecule synthesis, this compound serves as a linchpin for constructing molecules with high sp³ character, which is often desirable in medicinal chemistry. nottingham.ac.uk The sulfonyl chloride can react with various nucleophiles to introduce the hexenyl chain into a larger molecule, and the terminal alkene then acts as a handle for further elaboration through reactions like cross-metathesis, epoxidation, or hydroboration-oxidation. pearson.commagtech.com.cn This strategy allows for the divergent synthesis of libraries of complex compounds from a common intermediate, accelerating the discovery of new bioactive molecules. mdpi.comnih.gov
Table 4: Potential Applications in Material and Molecule Synthesis
| Application Area | Synthetic Strategy | Resulting Product/Molecule Type |
|---|---|---|
| Functional Polymers | Acyclic Diene Metathesis (ADMET) Polymerization | Poly(sulfonate ester)s with tunable thermal and mechanical properties. unifr.ch |
| Functional Polymers | Radical Polymerization | Poly(vinyl sulfonamides) with potential for biomedical applications. |
| Complex Molecules | Sulfonylation followed by Ring-Closing Metathesis (RCM) | Macrocyclic sulfonamides and sulfonate esters. |
| Complex Molecules | Sulfonylation followed by Intramolecular Cycloaddition | Polycyclic scaffolds containing the sulfonamide/sulfonate moiety. magtech.com.cn |
| Drug Discovery | Use as a scaffold/building block | Diverse libraries of sulfonamides for screening against biological targets. mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Hex-5-ene-1-sulfonyl chloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves sulfonation of 5-hexene using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical parameters include:
- Temperature control : Exothermic reactions require cooling to avoid decomposition.
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the sulfonyl chloride group.
- Purification : Distillation or column chromatography is used to isolate the product.
- Base addition : Neutralizing HCl byproducts with triethylamine improves yield .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the alkene geometry and sulfonyl group placement.
- Infrared Spectroscopy (IR) : Peaks near 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride moiety.
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns verify molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
- Elemental Analysis : Confirms empirical formula consistency.
- Detailed characterization protocols should align with journal guidelines to ensure reproducibility .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile HCl byproducts.
- Stability : Store in airtight containers under inert gas (e.g., N₂) to minimize moisture exposure and hydrolysis.
- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions during sulfonation of 5-hexene?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency.
- Stoichiometry optimization : Use a 1.2:1 molar ratio of chlorinating agent to substrate to ensure complete conversion.
- Solvent effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane).
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate formation.
- Byproduct analysis : Characterize side products (e.g., sulfones) via GC-MS to refine conditions .
Q. What strategies are effective in resolving discrepancies in reported reactivity of this compound with different nucleophiles?
- Methodological Answer :
- Nucleophile strength : Compare reactivity of amines (primary vs. tertiary) and alcohols in SN₂ vs. elimination pathways.
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions.
- Steric effects : Use bulky nucleophiles (e.g., tert-butanol) to probe steric hindrance at the sulfonyl center.
- Competitive experiments : Conduct parallel reactions with controlled equivalents of nucleophiles to quantify selectivity .
Q. How should researchers approach conflicting data regarding the compound’s stability under various storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.
- Analytical monitoring : Track decomposition via HPLC and NMR to identify degradation products (e.g., hydrolysis to sulfonic acids).
- Stabilizer screening : Add desiccants (molecular sieves) or antioxidants (BHT) to improve shelf life.
- Data reconciliation : Compare degradation kinetics across studies to isolate variables (e.g., impurity profiles) .
Q. How can computational tools aid in predicting synthetic pathways or reaction mechanisms for this compound?
- Methodological Answer :
- Retrosynthesis algorithms : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose viable routes based on known sulfonyl chloride syntheses.
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks.
- Docking studies : Simulate interactions with biological targets if evaluating bioactivity.
- Data validation : Cross-reference computational predictions with experimental results to refine models .
Data Presentation and Reproducibility
Q. What guidelines should be followed to ensure reproducibility in synthetic procedures involving this compound?
- Methodological Answer :
- Detailed documentation : Report exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients).
- Batch-to-batch consistency : Use standardized starting materials with certified purity (>98%).
- Supporting information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files.
- Peer review : Adhere to journal standards (e.g., Beilstein Journal guidelines) for experimental transparency .
Q. How can researchers statistically validate discrepancies in reaction yields reported across different studies?
- Methodological Answer :
- Meta-analysis : Aggregate yield data from literature and apply ANOVA to identify significant outliers.
- Control experiments : Replicate reported procedures under identical conditions to isolate methodological variables.
- Error source identification : Evaluate purity of reagents, calibration of instruments, and operator technique as potential factors.
- Sensitivity analysis : Use Design of Experiments (DoE) to quantify the impact of variables (e.g., temperature, solvent) on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
